molecular formula C7H5BrF3NO B572742 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214377-42-0

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B572742
M. Wt: 256.022
InChI Key: ZIOFHXRZJCIBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a laboratory chemical . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid . More details about the synthesis and applications of trifluoromethylpyridines, which include this compound, can be found in a review paper .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with bromo, methoxy, and trifluoromethyl substituents .

Scientific Research Applications

  • Spectroscopic Characterization and Antimicrobial Activities : Vural and Kara (2017) conducted spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also studied the non-linear optical (NLO) properties and examined the effects of the molecule on DNA and its antimicrobial activities (Vural & Kara, 2017).

  • Applications in Heterocyclic Synthesis : Martins (2002, 2003) reported the synthesis of bromo and dibromo derivatives of this compound, showcasing their usefulness in heterocyclic synthesis (Martins, 2002); (Martins and, 2003).

  • Synthesis of Pyrrole Derivatives : Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the versatility of this compound in generating pyrrole derivatives (Aquino et al., 2015).

  • Synthesis of Pyrimidine Derivatives : Jin Wusong (2011) detailed the selective synthesis of novel 5-bromopyrimidine derivatives, further illustrating the compound's applicability in creating diverse pyrimidine-based structures (Jin Wusong, 2011).

  • Photophysicochemical Properties : Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine derivatives with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, investigating their photophysical and photochemical properties for potential photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

  • Magnetic Properties and Crystal Structure : Chang-zheng (2011) synthesized a copper(II) complex with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, examining its crystal structure and magnetic properties (Chang-zheng, 2011).

  • Synthesis of Melatonin Analogues : Poel et al. (2002) described the use of this compound in synthesizing melatonin analogues, demonstrating its role in creating biologically active molecules (Poel, Guillaumet, & Viaud-Massuard, 2002).

Safety And Hazards

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOFHXRZJCIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693829
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

CAS RN

1214377-42-0
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
P Kocienski - Synfacts, 2021 - thieme-connect.com
Comment: In the short process chemistry route to icenticaftor depicted the picolinic acid core H was constructed by directed ortho-metalation of 5-bromo-2-methoxy-3-(trifluoromethyl) …
Number of citations: 0 www.thieme-connect.com
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Herein, we provide a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries. Currently, …
Number of citations: 20 www.jstage.jst.go.jp
C Bauer, T Luu, F Eggimann, P Bross… - Helvetica Chimica …, 2018 - Wiley Online Library
In this disclosure, we summarize the preliminary metabolic profiling of the PI 3Kδ inhibitor CDZ 173 (leniolisib, 1a) obtained from incubations of the unlabeled compound and the …
Number of citations: 2 onlinelibrary.wiley.com
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.